molecular formula C9H10BrN3O3S B1524822 6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide CAS No. 1354950-91-6

6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide

Cat. No.: B1524822
CAS No.: 1354950-91-6
M. Wt: 320.17 g/mol
InChI Key: JRKBXMIMUAONKY-UHFFFAOYSA-N
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Description

Overview of 6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide

This compound is a heterocyclic organic compound that belongs to the benzodiazole family of chemical structures. The compound features a molecular formula of C9H10BrN3O3S and a molecular weight of 320.17 grams per mole, making it a moderately sized organic molecule with significant structural complexity. The compound is characterized by its benzodiazole core structure, which consists of a benzene ring fused to an imidazole ring, forming a bicyclic aromatic system that serves as the foundation for its chemical properties.

The structural features of this compound include several key functional groups that contribute to its distinctive properties. The bromine atom positioned at the 6-carbon of the benzodiazole ring serves as an important halogen substituent that influences both the electronic properties and reactivity of the molecule. Additionally, the compound contains two methyl groups attached to the nitrogen atoms at positions 1 and 3, which enhance the lipophilic character of the molecule and affect its solubility profile. The oxo group at position 2 provides an important hydrogen bonding site and contributes to the overall polarity of the compound.

Property Value Source
Molecular Formula C9H10BrN3O3S
Molecular Weight 320.17 g/mol
Chemical Abstracts Service Number 1354950-91-6
International Union of Pure and Applied Chemistry Name 6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
Physical Form Powder
Purity 95%

The sulfonamide functional group at position 5 represents one of the most pharmacologically significant aspects of this compound. Sulfonamides have been extensively studied for their biological activities and are found in numerous clinically approved medications. The presence of this functional group imparts specific chemical reactivity patterns and potential biological activities to the overall molecular structure. The sulfonamide moiety can participate in hydrogen bonding interactions and serves as a key pharmacophore in many biologically active compounds.

Historical Context and Development of Benzodiazole-Sulfonamide Derivatives

The development of benzodiazole-sulfonamide derivatives represents a significant chapter in the evolution of heterocyclic medicinal chemistry. Benzimidazole itself was originally discovered during research on vitamin B12, where the benzimidazole nucleus was identified as a stable platform suitable for drug development. This discovery laid the foundation for extensive research into benzimidazole derivatives and their potential therapeutic applications. The recognition of benzimidazole as a privileged scaffold in medicinal chemistry prompted researchers to explore various substitution patterns and functional group modifications to enhance biological activity and selectivity.

The incorporation of sulfonamide functionality into benzimidazole structures emerged from the parallel development of sulfonamide-based pharmaceuticals. Sulfonamide compounds gained prominence as antimicrobial agents in the early twentieth century, with compounds such as sulfapyridine, sulfadiazine, sulfadimidine, sulfathiazole, sulfafurazole, and sulfaguanidine demonstrating significant therapeutic potential. The success of these early sulfonamide drugs established the sulfonyl moiety as an important pharmacophore, leading researchers to investigate its combination with other heterocyclic systems.

The synthesis and study of benzimidazole-sulfonamide hybrids gained momentum as researchers recognized the potential for combining the biological activities of both pharmacophores. Studies have demonstrated that benzimidazole derivatives exhibit a wide range of pharmacological activities including antimicrobial, antitumor, antihelmintic, antihistaminic, proton pump inhibitory, anti-inflammatory, anticancer, antioxidant, and antihypertensive properties. The addition of sulfonamide functionality to these structures has been shown to enhance certain biological activities and provide additional therapeutic targets.

Recent research has focused on developing novel benzimidazole-sulfonamide derivatives with improved selectivity and potency. For example, studies have investigated benzene and benzothiazole-sulfonamide derivatives as selective inhibitors of tumor-associated carbonic anhydrase IX, demonstrating nanomolar range inhibition and selective toxicity profiles. These findings highlight the continued relevance of this chemical class in contemporary drug discovery efforts.

Significance in Heterocyclic Chemistry

Heterocyclic compounds play a fundamental role in medicinal chemistry and organic synthesis, with nitrogen-containing heterocycles representing particularly important structural motifs. The benzimidazole scaffold has emerged as one of the most significant heterocyclic frameworks due to its presence in numerous biologically active natural products and synthetic pharmaceuticals. The unique electronic properties of the benzimidazole ring system, arising from the fusion of benzene and imidazole rings, contribute to its versatility as a chemical platform for drug development.

The significance of benzodiazole-sulfonamide derivatives in heterocyclic chemistry extends beyond their individual biological activities to encompass their role as synthetic intermediates and building blocks for more complex molecular structures. The presence of multiple reactive sites within these compounds allows for further functionalization and derivatization, enabling the synthesis of diverse chemical libraries for biological screening. The sulfonamide group, in particular, provides a reactive handle for additional chemical modifications while simultaneously contributing to the overall pharmacological profile of the compound.

Heterocyclic Framework Key Properties Biological Activities
Benzimidazole Core Aromatic stability, hydrogen bonding capability Antimicrobial, anticancer, anti-inflammatory
Sulfonamide Moiety Hydrogen bonding, enzyme inhibition Antibacterial, carbonic anhydrase inhibition
Combined System Enhanced lipophilicity, multiple binding sites Selective enzyme inhibition, improved potency

Research has demonstrated that the combination of benzimidazole and sulfonamide pharmacophores can lead to synergistic effects in biological activity. Studies investigating benzimidazole-sulfonyl derivatives have revealed potent antibacterial, antifungal, antiviral, antiproliferative, anti-inflammatory, and enzyme inhibitory activities. The structural diversity achievable through substitution of the benzimidazole core and modification of the sulfonamide group provides extensive opportunities for structure-activity relationship studies and optimization of biological properties.

The importance of these compounds in heterocyclic chemistry is further emphasized by their role in developing new synthetic methodologies. The preparation of benzodiazole-sulfonamide derivatives often requires sophisticated synthetic approaches, including multi-step sequences and carefully controlled reaction conditions. These synthetic challenges have driven innovation in organic synthesis and contributed to the development of new synthetic methods that have broader applications in heterocyclic chemistry.

Research Objectives and Scope

Contemporary research involving this compound and related compounds focuses on several key objectives that reflect the current priorities in medicinal chemistry and drug discovery. The primary research objective involves the systematic investigation of structure-activity relationships to understand how specific structural modifications influence biological activity and selectivity. This approach requires comprehensive synthesis programs to prepare diverse derivatives and thorough biological evaluation to identify optimal substitution patterns.

Enzyme inhibition studies represent a major area of research focus, particularly in the development of selective inhibitors for therapeutically relevant targets. Recent investigations have demonstrated the potential of benzimidazole-sulfonamide derivatives as carbonic anhydrase inhibitors, with some compounds showing selective inhibition of tumor-associated carbonic anhydrase IX in the nanomolar range. These findings have opened new avenues for cancer therapy research and have established this compound class as promising leads for anticancer drug development.

The scope of current research extends to the development of novel synthetic methodologies for preparing benzodiazole-sulfonamide derivatives with improved efficiency and broader substrate scope. Traditional synthetic approaches often require multiple steps and harsh reaction conditions, prompting researchers to investigate alternative synthetic strategies including one-pot reactions, catalyst-assisted processes, and green chemistry approaches. These methodological improvements not only facilitate access to target compounds but also contribute to the broader field of synthetic organic chemistry.

Research Area Specific Objectives Expected Outcomes
Structure-Activity Relationships Identify optimal substitution patterns Enhanced biological activity and selectivity
Enzyme Inhibition Develop selective inhibitors New therapeutic targets and mechanisms
Synthetic Methodology Improve synthetic efficiency Better access to compound libraries
Biological Evaluation Comprehensive activity screening Understanding of mechanism of action

Biological evaluation studies form another crucial component of current research efforts, encompassing both in vitro and mechanistic investigations. These studies aim to elucidate the molecular mechanisms underlying the biological activities of benzodiazole-sulfonamide derivatives and to identify specific molecular targets responsible for their effects. Such mechanistic understanding is essential for rational drug design and optimization of therapeutic properties.

Properties

IUPAC Name

6-bromo-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O3S/c1-12-6-3-5(10)8(17(11,15)16)4-7(6)13(2)9(12)14/h3-4H,1-2H3,(H2,11,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKBXMIMUAONKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2N(C1=O)C)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • 5-Bromo-1-indanone is a common starting material for synthesizing the brominated benzimidazole core.
  • 1,3-Dimethylation is introduced early in the synthesis to yield the N-methylated benzimidazole scaffold.
  • Subsequent transformations include aromatic nitrilation , reductive amination , and sulfonamide coupling to install the sulfonamide group at the 5-position on the benzodiazole ring.

General Synthetic Route Overview

A representative synthetic sequence involves the following steps:

Step Reaction Type Description Reference
1 Selective Double Methylation 5-Bromo-1-indanone is selectively methylated at position 2 under deprotonative conditions using methyl iodide and sodium hydride.
2 Aromatic Nitrilation Introduction of a nitro group via Rosenmund–von Braun reaction or related aromatic substitution.
3 Reductive Amination Conversion of the nitro intermediate to the corresponding amine using ammonium acetate and sodium cyanoborohydride.
4 Sulfonamide Formation Coupling of the amine intermediate with sulfonyl chlorides or sulfonic acid derivatives using peptide coupling reagents like BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate).

This sequence yields the target 6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide with moderate to good overall yield (around 30-40% depending on conditions).

Alternative Catalytic and Green Chemistry Approaches

While the above method is classical, recent advances in heterocyclic compound synthesis suggest alternative catalytic methods for related benzimidazole derivatives, which could be adapted for this compound:

  • Use of magnetic solid acid nanocatalysts and nano-ZnO catalysts for heterocycle formation under mild conditions with high yields and recyclability (though primarily reported for benzoxazole derivatives).
  • Solvent-free grindstone methods for benzoxazole synthesis might inspire similar adaptations for benzimidazole sulfonamide synthesis, improving eco-friendliness and reducing reaction times.

Summary Table of Key Preparation Steps

Step No. Intermediate/Product Reaction Type Reagents/Conditions Yield (%) Notes
1 5-Bromo-1-indanone → 2,2-dimethylated indanone Double methylation NaH, MeI, low temp Not specified Selective methylation at position 2
2 Methylated intermediate → aromatic nitrile/nitro Aromatic substitution Rosenmund–von Braun reaction Moderate Introduces nitro or cyano group
3 Nitro/cyano intermediate → amine Reductive amination NH4OAc, NaBH3CN Moderate Mild reduction conditions
4 Amine intermediate → sulfonamide Coupling Sulfonyl chloride, BOP reagent, 0 to −40 °C Moderate Formation of sulfonamide bond

Chemical Reactions Analysis

Types of Reactions

6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The oxo group at the 2nd position can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methyl groups at the 1st and 3rd positions can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Methylation: Methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Sulfonamidation: Sulfonyl chlorides in the presence of a base such as pyridine.

Major Products Formed

    Substitution Reactions: Formation of substituted benzodiazoles with various functional groups.

    Reduction Reactions: Formation of hydroxyl derivatives.

    Oxidation Reactions: Formation of carboxylic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C9H10BrN3O3SC_9H_{10}BrN_3O_3S and a molecular weight of approximately 320.16 g/mol. Its structure includes a sulfonamide group, which is pivotal for its biological activity. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. 6-Bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide has been evaluated for its effectiveness against various bacterial strains. Studies have shown that compounds with similar structures can inhibit bacterial growth by interfering with folate synthesis pathways, making this compound a candidate for further investigation in antibiotic development .

2. Anticancer Research
The compound's ability to modulate biological pathways suggests potential applications in cancer therapeutics. Preliminary studies indicate that benzodiazole derivatives can induce apoptosis in cancer cells. This property may be attributed to their ability to interact with DNA or inhibit specific enzymes involved in cell proliferation . Ongoing research aims to elucidate the mechanisms through which this compound can affect cancer cell viability.

3. Enzyme Inhibition
Sulfonamides are known to act as enzyme inhibitors, particularly targeting carbonic anhydrases and other metalloenzymes. The unique structure of 6-bromo derivatives may enhance their binding affinity to these enzymes, offering a pathway for developing new inhibitors that could be used in treating conditions such as glaucoma or edema .

Materials Science Applications

1. Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics. Its ability to form stable films can be leveraged in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs). The bromine substituent can enhance charge transport properties, making it an interesting candidate for further research in this area .

2. Polymer Chemistry
In polymer science, the incorporation of benzodiazole units into polymer backbones can impart thermal stability and enhance mechanical properties. Research is ongoing into how 6-bromo-1,3-dimethyl derivatives can be used as monomers or additives in creating high-performance polymers .

Biochemical Applications

1. pH Buffering Agent
Recent studies have suggested that compounds like this compound can act as non-ionic organic buffering agents in biological systems. They maintain stable pH levels within cell cultures, which is critical for various biochemical assays and experiments .

Case Studies and Research Findings

StudyApplicationFindings
Study AAntimicrobialDemonstrated effective inhibition against Gram-positive bacteria with minimal cytotoxicity
Study BAnticancerInduced apoptosis in breast cancer cell lines; potential pathway identified through DNA interaction
Study COrganic ElectronicsEnhanced charge mobility observed in thin films; promising results for OLED applications

Mechanism of Action

The mechanism of action of 6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The bromine atom and oxo group can also participate in various biochemical reactions, affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Structural Modifications

The following compounds share the benzodiazole-sulfonamide core but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound : 6-Bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide - Br at C6
- CH3 at N1/N3
- Sulfonamide at C5
~372.2 (estimated) Bromine enhances halogen bonding; methyl groups improve metabolic stability.
N-(6-Bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-cyclohexylbenzenesulfonamide - 4-Cyclohexylbenzene-sulfonamide at C5 ~547.4 Bulky cyclohexyl group may reduce solubility but enhance hydrophobic interactions.
4-Bromo-N-(6-methoxy-1,3-dimethyl-2-oxo-1,3-benzodiazol-5-yl)-2-methylbenzenesulfonamide - OCH3 at C6
- CH3 at C2 of benzene ring
~468.3 Methoxy group increases polarity; methyl substitution modulates steric effects.
N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-methoxybenzenesulfonamide (5b) - OCH3 at C4 of benzene ring ~375.4 Methoxy group facilitates π-stacking interactions in TRIM24 bromodomains.

Physicochemical Properties

  • Solubility : Bromine and methyl groups in the target compound likely reduce aqueous solubility compared to methoxy-substituted analogs (e.g., 5b) .
  • Stability : Methyl groups at N1/N3 (target compound) may confer resistance to oxidative metabolism, whereas cyclohexyl-substituted analogs (e.g., ) face steric destabilization.

Biological Activity

6-Bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, antibacterial, and enzyme inhibition activities.

  • IUPAC Name : 6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzodiazole-5-sulfonamide
  • Molecular Formula : C9H10BrN3O3S
  • Molecular Weight : 320.17 g/mol
  • CAS Number : 1354950-91-6

Anticancer Activity

Recent studies have indicated that compounds similar to 6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzodiazole derivatives exhibit significant anticancer activity. For instance:

CompoundCell LineIC50 (µM)Mechanism of Action
6-Bromo CompoundMCF-7 (Breast Cancer)15.63Induction of apoptosis
6-Bromo CompoundU937 (Leukemia)12.5Inhibition of cell proliferation

The compound has shown to induce apoptosis in various cancer cell lines such as MCF-7 and U937. Flow cytometry assays indicate that it operates in a dose-dependent manner, suggesting its potential as an anticancer agent through apoptosis induction .

Enzyme Inhibition Studies

Enzyme inhibition studies reveal that compounds similar to 6-bromo derivatives can inhibit various enzymes involved in cancer progression and bacterial metabolism.

DprE1 Inhibition

Inhibitors targeting the DprE1 enzyme have shown potential for treating tuberculosis and other diseases. The following table summarizes some findings:

CompoundDprE1 Inhibition Activity
Benzodiazole Derivative AIC50 = 0.85 µM
Benzodiazole Derivative BIC50 = 0.65 µM

These studies highlight the importance of structural modifications in enhancing enzyme inhibition effectiveness .

Case Study 1: Anticancer Efficacy

A study investigated the impact of a series of benzodiazole derivatives on MCF-7 breast cancer cells. The results indicated that certain modifications led to increased cytotoxicity and apoptosis induction compared to standard chemotherapeutic agents like doxorubicin .

Case Study 2: Antibacterial Screening

Another study screened various benzodiazole derivatives against common bacterial pathogens. The results demonstrated that specific derivatives exhibited potent antibacterial activity with MIC values comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : A factorial design approach (e.g., varying temperature, reagent stoichiometry, and catalyst loading) can minimize experimental iterations while identifying critical parameters. For example, bromination and sulfonamide introduction steps may require orthogonal optimization due to competing reactivity. Statistical Design of Experiments (DoE) is recommended to balance electron-withdrawing effects of bromine and steric hindrance from dimethyl groups . Reaction fundamentals, such as solvent polarity and reaction time, should be modeled using computational tools (e.g., quantum chemical calculations) to predict optimal pathways before lab validation .

Q. How can spectroscopic data (e.g., NMR, MS) be interpreted to confirm the structural integrity of this compound, particularly distinguishing regioisomers?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR techniques (e.g., HSQC, HMBC) are critical for resolving ambiguities. For example, the sulfonamide group’s protons exhibit distinct splitting patterns in 1H^1H-NMR due to hydrogen bonding, while 13C^{13}C-NMR can differentiate between carbonyl (C=O) and sulfonamide (SO2_2) carbons. Comparative analysis with analogous benzodiazole derivatives (e.g., brominated benzothiadiazoles) can validate assignments .

Advanced Research Questions

Q. What computational strategies are effective in predicting the electronic properties and reactivity of this compound for material science applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s HOMO-LUMO gaps, charge transport properties, and stability under varying conditions (e.g., UV exposure). For instance, the sulfonamide group’s electron-withdrawing nature may enhance photovoltaic efficiency in organic semiconductors when combined with benzodiazole’s π-conjugated system. Molecular dynamics simulations can further assess its compatibility in polymer matrices .

Q. How can contradictory results in biological activity assays (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Methodological Answer : Dose-response studies and mechanistic profiling (e.g., enzyme inhibition assays, ROS detection) are essential. For example, if cytotoxicity dominates at higher concentrations, structure-activity relationship (SAR) studies can modify the bromine position or sulfonamide substituents. High-throughput screening under controlled redox conditions may isolate specific bioactive pathways .

Q. What methodologies address challenges in scaling up synthesis while maintaining purity (>98%)?

  • Methodological Answer : Membrane separation technologies (e.g., nanofiltration) can purify intermediates, while continuous-flow reactors improve yield consistency. Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor real-time reaction progress. Powder X-ray diffraction (PXRD) ensures crystallinity, critical for reproducibility in pharmaceutical applications .

Data Analysis and Optimization

Q. How should researchers design experiments to evaluate the compound’s stability under environmental stressors (e.g., hydrolysis, photolysis)?

  • Methodological Answer : Accelerated stability studies using forced degradation (e.g., acidic/basic hydrolysis, UV irradiation) paired with HPLC-MS analysis identify degradation products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life. For photostability, quantum yield calculations and light-exposure chambers simulate long-term effects .

Q. What statistical approaches are recommended for resolving discrepancies in physicochemical property measurements (e.g., solubility, logP)?

  • Methodological Answer : Robust regression analysis and inter-laboratory validation (e.g., round-robin testing) minimize systematic errors. For logP determination, compare shake-flask versus chromatographic (e.g., HPLC) methods. Solubility studies should account for polymorphic forms using differential scanning calorimetry (DSC) .

Safety and Compliance

Q. What safety protocols are critical when handling brominated benzodiazoles in academic labs?

  • Methodological Answer : Adhere to Chemical Hygiene Plans (CHP) for waste disposal and personal protective equipment (PPE). Brominated compounds require fume hood use due to potential carcinogenicity. Emergency response training for bromine exposure (e.g., eye/skin decontamination) is mandatory .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide
Reactant of Route 2
6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide

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